molecular formula C17H16FN3O2 B2363973 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea CAS No. 1170567-84-6

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea

Cat. No.: B2363973
CAS No.: 1170567-84-6
M. Wt: 313.332
InChI Key: OJKODASLKVAUAD-UHFFFAOYSA-N
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Description

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of the indolinone and fluorophenyl groups in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with an acylating agent.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Urea Formation: The final step involves the reaction of the indolinone derivative with 4-fluoroaniline and a suitable isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways Involved: The pathways involved would depend on the specific biological activity being studied, such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea: Similar structure with a methyl group instead of an ethyl group.

    1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-chlorophenyl)urea: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea is unique due to the specific combination of the ethyl group, indolinone core, and fluorophenyl group. This combination may confer unique biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(4-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-2-21-15-8-7-14(9-11(15)10-16(21)22)20-17(23)19-13-5-3-12(18)4-6-13/h3-9H,2,10H2,1H3,(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKODASLKVAUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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